molecular formula C20H22O5 B593398 β-Furoyleupatolide CAS No. 114437-24-0

β-Furoyleupatolide

Cat. No.: B593398
CAS No.: 114437-24-0
M. Wt: 342.391
InChI Key: RCMIINPNTIVOIK-YALXUZBSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of β-Furoyleupatolide involves several steps, starting from germacrene A acid (GAA). The process includes stereospecific hydroxylation by cytochrome P450 enzymes, followed by spontaneous lactonization to form the sesquiterpene lactone structure . The reaction conditions typically involve the use of plant cell cultures or recombinant enzymes to achieve the desired transformations.

Industrial Production Methods

The process would include solvent extraction, chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

β-Furoyleupatolide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield different lactone structures .

Mechanism of Action

The mechanism of action of β-Furoyleupatolide involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its bioactive effects. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . Additionally, this compound can interact with cellular receptors and proteins, modulating their activity and leading to its therapeutic effects .

Comparison with Similar Compounds

β-Furoyleupatolide is similar to other sesquiterpene lactones such as eupatolide and costunolide. it is unique due to its specific structure and bioactivity . Similar compounds include:

Properties

CAS No.

114437-24-0

Molecular Formula

C20H22O5

Molecular Weight

342.391

IUPAC Name

[(3aR,4R,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] furan-3-carboxylate

InChI

InChI=1S/C20H22O5/c1-12-5-4-6-13(2)10-17(25-20(22)15-7-8-23-11-15)18-14(3)19(21)24-16(18)9-12/h6-9,11,16-18H,3-5,10H2,1-2H3/b12-9+,13-6-/t16-,17-,18+/m1/s1

InChI Key

RCMIINPNTIVOIK-YALXUZBSSA-N

SMILES

CC1=CC2C(C(CC(=CCC1)C)OC(=O)C3=COC=C3)C(=C)C(=O)O2

Appearance

Powder

Origin of Product

United States

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